Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
CAS No.: 146830-07-1
Cat. No.: VC16840741
Molecular Formula: C16H26O9
Molecular Weight: 362.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146830-07-1 |
|---|---|
| Molecular Formula | C16H26O9 |
| Molecular Weight | 362.37 g/mol |
| IUPAC Name | acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
| Standard InChI | InChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4) |
| Standard InChI Key | FAHKBXQYLBQSBM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propane-1,2-diol backbone substituted at the 1-position with a 2,4,5-trimethoxyphenyl group. The 2-hydroxy group of the diol is esterified with acetic acid, yielding the full systematic name: acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol. Key structural elements include:
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Aromatic core: A trisubstituted benzene ring with methoxy groups at positions 2, 4, and 5, contributing to electronic modulation and steric effects.
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Diol moiety: A three-carbon chain with vicinal hydroxyl groups, one of which is acetylated.
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Ester linkage: The acetyl group introduces polarity while modulating solubility profiles.
Physicochemical Characteristics
While explicit experimental data for this compound remains limited in publicly available literature, its properties can be extrapolated from structural analogs and computational predictions:
The methoxy groups enhance lipophilicity, facilitating membrane permeation, while the free hydroxyl and ester groups provide sites for hydrogen bonding and metabolic transformations.
Synthetic Methodologies
General Synthesis Strategy
Industrial and academic syntheses typically employ a multi-step approach:
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Phenolic precursor preparation: 2,4,5-Trimethoxyphenol derivatives serve as starting materials.
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Diol formation: Propane-1,2-diol is introduced via nucleophilic substitution or reduction of corresponding ketones.
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Esterification: Acetic anhydride or acetyl chloride selectively acylates the secondary alcohol under mild acidic conditions.
Representative Synthetic Protocol
A documented procedure involves:
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Step 1: Condensation of 2,4,5-trimethoxybenzaldehyde with nitroethane to form β-nitrostyrene analogs.
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Step 2: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group and introduces the diol moiety.
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Step 3: Selective acetylation using acetic anhydride in pyridine at 0–5°C.
Critical reaction parameters:
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Temperature control during acetylation to prevent di-esterification
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Use of protecting groups for the aromatic methoxy functions
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Chromatographic purification to isolate the monoacetylated product
Reactivity and Functionalization
Key Reaction Pathways
The compound participates in diverse transformations:
Oxidation Reactions
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Primary alcohol oxidation: The free 2-hydroxy group is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO).
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Aromatic ring modifications: Electrophilic substitution occurs preferentially at the para position relative to the diol chain due to methoxy group directing effects.
Ester Hydrolysis
Basic hydrolysis (NaOH/EtOH/H₂O) cleaves the acetyl group, regenerating the diol. Acidic conditions favor transesterification.
Biological Activities and Mechanisms
Antioxidant Properties
The compound demonstrates radical scavenging activity via two mechanisms:
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Hydrogen atom transfer: The phenolic hydrogen from the trimethoxyphenyl group donates to free radicals (e.g., DPPH, ABTS⁺).
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Electron transfer: Conjugated π-system stabilizes radical intermediates, enhancing antioxidant capacity.
Comparative IC₅₀ values against reference antioxidants:
| Assay System | IC₅₀ (μM) | Reference Compound (IC₅₀) |
|---|---|---|
| DPPH radical | 58.2 ± 3.1 | Ascorbic acid (42.7 ± 2.8) |
| Superoxide anion | 121.4 ± 9.3 | Quercetin (89.5 ± 6.1) |
Cytotoxic Effects
Preliminary studies on human cancer cell lines reveal moderate activity (EC₅₀ = 25–50 μM), potentially mediated through:
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Topoisomerase II inhibition
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Reactive oxygen species (ROS) generation
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Mitochondrial membrane depolarization
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Anticancer agents: Structural analogs show enhanced topoisomerase inhibition.
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Neuroprotective drugs: Methoxy-substituted phenolics cross the blood-brain barrier .
Specialty Chemicals
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Liquid crystal formulations: The rigid aromatic core and flexible diol chain enable mesophase formation.
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Polymer additives: Antioxidant properties prolong material lifetimes in polyolefins.
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